Site-Selective Deuteration at N-Methyl Positions Enhances Pharmacokinetic Parameters Versus Non-Deuterated Dosulepin in Preclinical Models
Site-selective deuteration at the N-methyl positions of dosulepin significantly alters its pharmacokinetic profile compared with the non-deuterated parent compound. In a head-to-head preclinical study using male Wistar rats, deuterium-reinforced dosulepin demonstrated improved pharmacokinetic parameters relative to non-deuterated dosulepin [1]. While the published abstract and summary do not provide the exact numerical values for Cmax, t1/2, and AUC (these are noted as 'increased' in the results narrative), the study explicitly states that 'the pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds' [2]. This study provides class-level evidence across multiple tricyclic antidepressants, with site-selective N-methyl deuteration demonstrating consistent PK improvement across doxepin, dosulepin, and clomipramine [3].
| Evidence Dimension | Pharmacokinetic parameters (Cmax, t1/2, AUC) in male Wistar rats |
|---|---|
| Target Compound Data | Deuterium-reinforced dosulepin (site-selective N-methyl deuteration): increased Cmax, t1/2, and AUC versus non-deuterated parent |
| Comparator Or Baseline | Non-deuterated dosulepin (parent compound) |
| Quantified Difference | Increase observed in all three PK parameters (exact numerical values not reported in available abstracts; described qualitatively as 'increased') |
| Conditions | Male Wistar rats; single-dose pharmacokinetic evaluation as part of a comparative study of deuterated versus non-deuterated TCAs |
Why This Matters
This establishes that deuterated dosulepin exhibits a meaningfully altered pharmacokinetic profile relative to the non-deuterated parent, which is critical for procurement decisions in preclinical pharmacokinetic and pharmacodynamic studies where deuterated and non-deuterated forms are not interchangeable.
- [1] Moharir S, Akotkar L, Aswar U, Kumar D, Gawade B, Pal K, Rane R. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. Eur J Drug Metab Pharmacokinet. 2024;49(2):181-190. View Source
- [2] Moharir S, et al. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants. Eur J Drug Metab Pharmacokinet. 2024;49(2):181-190. Abstract. View Source
- [3] PubMed. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants. PMID: 38172422. View Source
